

Introduction: The Imperative of Predictive Spectroscopy in Modern Drug Discovery

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Compound of Interest

Compound Name: *2-(4-Methyl-piperidin-1-yl)-benzylamine*

CAS No.: 869943-41-9

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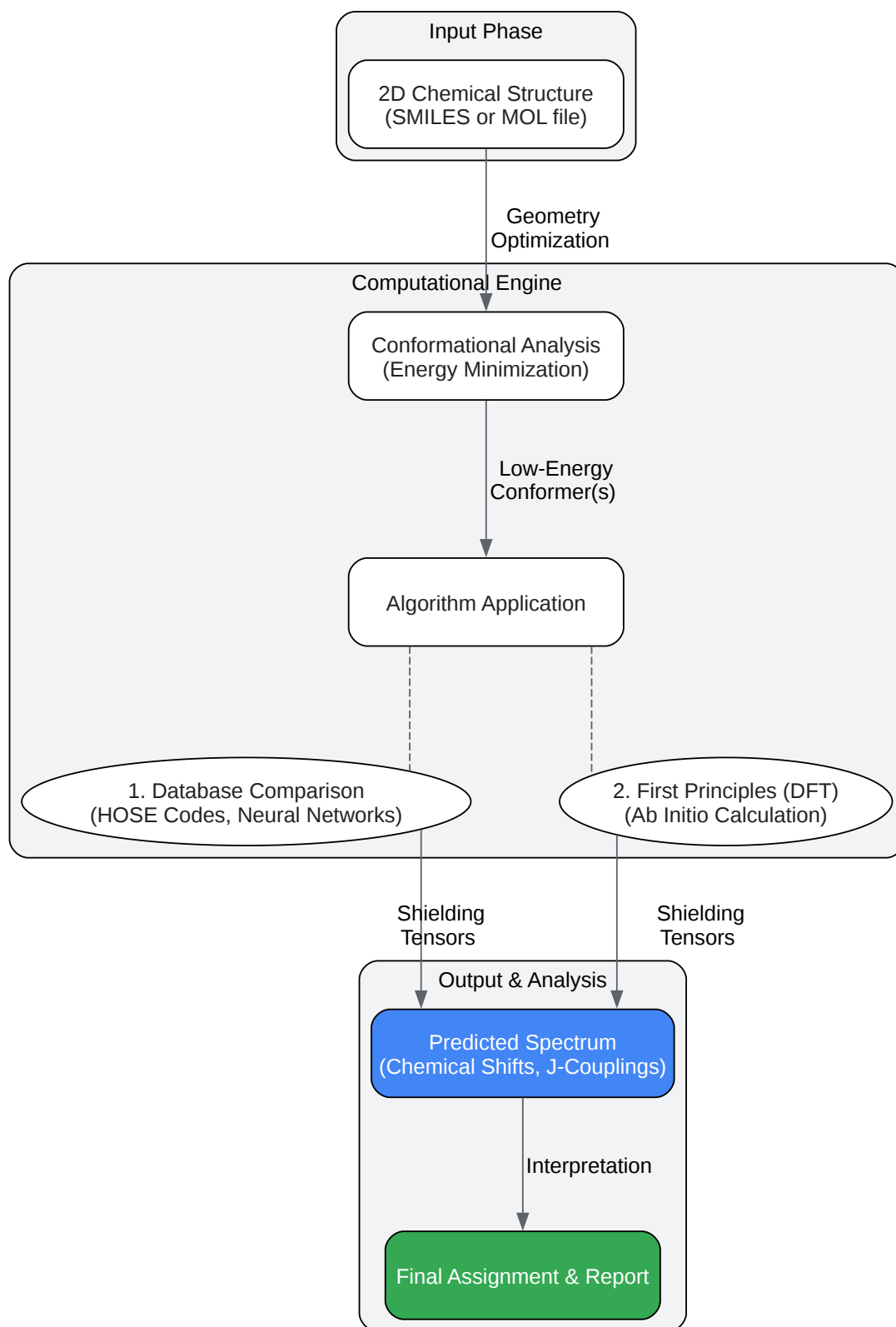
In the landscape of contemporary drug discovery and synthetic chemistry, the unambiguous structural elucidation of novel molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for determining the three-dimensional structure of organic molecules in solution. However, before a molecule is even synthesized, the ability to accurately predict its NMR spectrum offers a significant strategic advantage. Predictive analysis allows researchers to anticipate spectral complexities, design targeted 2D NMR experiments, and, most importantly, establish a theoretical benchmark against which to validate the final experimental data.

This guide provides a comprehensive, in-silico analysis of the predicted ^1H and ^{13}C NMR spectra for **2-(4-Methyl-piperidin-1-yl)-benzylamine**. By dissecting the molecule into its constituent functional groups and applying established principles of chemical shift theory, we will construct a detailed, atom-by-atom spectral assignment. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for routine structural verification and who can leverage predictive data to streamline their analytical workflows.

Methodology: The Logic of In-Silico NMR Prediction

Modern NMR prediction is not a singular method but rather an ensemble of computational techniques.[1][2] These approaches move beyond simple additive models to provide highly accurate spectral forecasts. The quality of a prediction is fundamentally tied to the robustness of the underlying algorithm and the breadth of the database it draws upon.[3]

The general workflow for generating a high-fidelity predicted spectrum involves several key stages, as illustrated below. This process ensures that the prediction accounts for conformational flexibility and the subtle electronic effects that govern magnetic shielding.



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Figure 1: A generalized workflow for computational NMR prediction. The process begins with a 2D structure and progresses through geometric optimization and algorithmic analysis to generate a final, interpretable spectrum.

Structural Anatomy and Atom Numbering

To facilitate a clear and unambiguous discussion of the predicted NMR data, a standardized numbering system for the target molecule, **2-(4-Methyl-piperidin-1-yl)-benzylamine**, is essential. The structure is logically divided into three primary regions: the ortho-substituted aromatic ring, the benzylic methylene and amine group, and the 4-methylpiperidine moiety.

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Figure 2: Numbering scheme for **2-(4-Methyl-piperidin-1-yl)-benzylamine** used for NMR assignments.

Predicted ^1H NMR Spectral Analysis

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the aromatic, benzylic, piperidine, and methyl protons. The chemical shifts are governed by the electronic environment, with notable deshielding effects observed for protons adjacent to the nitrogen atoms and the aromatic ring.

Atom No.	Predicted δ (ppm)	Predicted Multiplicity	Integration	Rationale
H1'	7.20 - 7.40	Multiplet (m)	4H	<p>Aromatic protons on the benzene ring. The ortho-substitution pattern will lead to complex, overlapping multiplets. Protons H1'-d and H1'-c will likely be further downfield due to proximity to the electron-withdrawing piperidine group.</p>
H2'	~3.90	Singlet (s)	2H	<p>Benzylic protons adjacent to the aromatic ring and the primary amine. Their chemical shift is characteristic of benzylic systems.[4][5]</p>
NH ₂	1.50 - 2.50	Broad Singlet (br s)	2H	<p>Protons of the primary amine. The signal is typically broad due to quadrupolar relaxation and exchange with trace water. Its</p>

chemical shift is highly dependent on solvent and concentration.

H2/H6 (axial & eq)

2.80 - 3.00

Multiplet (m)

4H

Protons on the carbons alpha to the piperidine nitrogen. These are deshielded by the adjacent electronegative nitrogen atom. Complex multiplicity arises from both geminal and vicinal coupling.

H3/H5 (axial & eq)

1.60 - 1.80

Multiplet (m)

4H

Piperidine ring protons. These methylene protons will show complex splitting due to coupling with adjacent protons.

H4 (axial)

1.20 - 1.40

Multiplet (m)

1H

The single proton on the carbon bearing the methyl group. It will be a complex multiplet due to coupling with four adjacent methylene protons and the

methyl group
protons.

H7

~-0.95

Doublet (d)

3H

Methyl group
protons. They
will appear as a
doublet due to
coupling with the
H4 proton.

Predicted ^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum provides a direct count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to hybridization and the electronegativity of neighboring atoms. Aromatic carbons are found significantly downfield, while the aliphatic carbons of the piperidine ring are observed upfield.

Atom No.	Predicted δ (ppm)	Rationale
C1'	~145	Aromatic quaternary carbon directly attached to the piperidine nitrogen. It is deshielded by the nitrogen and its position within the aromatic system.
C2'	~130	Aromatic quaternary carbon bearing the benzylamine group.
C3'-C6'	122 - 128	Aromatic CH carbons. The precise shifts will vary based on their position relative to the two substituents.
C7'	~45	Benzylic carbon. Its shift is typical for sp^3 carbons attached to both an aromatic ring and a nitrogen atom. ^[6]
C2/C6	~54	Carbons alpha to the piperidine nitrogen. They are significantly deshielded by the electronegative nitrogen. ^[7]
C3/C5	~35	Piperidine ring carbons beta to the nitrogen.
C4	~31	Piperidine ring carbon gamma to the nitrogen, bearing the methyl group.
C7	~22	Methyl carbon. This is expected to be the most upfield signal in the spectrum.

Discussion and Experimental Considerations

The data presented in this guide represent a robust, theoretically grounded prediction of the NMR spectra for **2-(4-Methyl-piperidin-1-yl)-benzylamine**. While modern prediction software offers high accuracy, it is crucial for the experimental scientist to recognize the inherent limitations of any in-silico model.[3][8]

- **Solvent Effects:** The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) can induce small but measurable changes in chemical shifts, particularly for protons involved in hydrogen bonding, such as the NH₂ group.
- **Conformational Dynamics:** The piperidine ring exists in a dynamic chair-chair interconversion. While the 4-methyl group likely locks the conformation with the methyl group in an equatorial position to minimize steric strain, temperature-dependent NMR studies could reveal more subtle dynamic processes.[9]
- **2D NMR Correlation:** For unambiguous assignment, especially in the crowded aromatic and piperidine regions of the ¹H spectrum, experimental validation should employ 2D NMR techniques. A Heteronuclear Single Quantum Coherence (HSQC) experiment would be essential to definitively correlate each proton with its directly attached carbon, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal long-range (2-3 bond) C-H correlations, confirming the connectivity between the aromatic ring, the benzylamine linker, and the piperidine moiety.

Conclusion

This guide provides a detailed predictive framework for the ¹H and ¹³C NMR spectra of **2-(4-Methyl-piperidin-1-yl)-benzylamine**. By leveraging established principles of NMR spectroscopy and referencing data for analogous structural motifs, we have established a clear set of expected chemical shifts and coupling patterns. This in-silico analysis serves as a valuable tool for any researcher working on the synthesis or characterization of this molecule, enabling a more efficient and confident approach to experimental data interpretation and structural verification.

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